![molecular formula C10H15NOS B1517981 3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline CAS No. 1154398-94-3](/img/structure/B1517981.png)
3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline
Descripción general
Descripción
3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.30 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Electrosynthesis and Polymerization
Electrosynthesis of Polyanilines : The electrosynthesis of ring-substituted polyanilines, particularly those with sigma- and pi-donor substituents, has been investigated, revealing effective polymerization and unique electrochemical properties. The polymerization, primarily effective with substituents in specific positions, results in polymeric deposits with distinct characteristics. These polyanilines show reversible oxidation and varying electrical conductivity, illustrating their potential in various applications (Cattarin et al., 1988).
Polymerization in Layered Double Hydroxide (LDH) : Aniline sulfonic acid derivatives, including 3-amino-4-methoxybenzenesulfonic and others, have been incorporated into the interlamellar space of LDH. The process involves direct coprecipitation and thermal treatment, leading to varying degrees of connectivity between the guest monomers. These hybrid materials, probed by ESR and electrochemical studies, demonstrate interesting characteristics and potential applications in various fields (Moujahid et al., 2005).
Photochemical and Chemical Studies
Photochemical Decomposition : Research on the photochemical decomposition of sulfamethoxazole has revealed the formation of several primary photoproducts, including aniline and other derivatives. The study offers insights into the photolability and decomposition pathways of similar compounds, presenting potential applications and considerations in environmental and chemical studies (Zhou & Moore, 1994).
Fluorescent Sensor Development : The synthesis and characterization of specific compounds like (E)-4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline have led to the development of novel fluorescent sensors. These sensors exhibit significant fluorescence enhancement upon interaction with specific metal ions, demonstrating applications in detecting and monitoring metal ions in biological systems (Tian et al., 2015).
Chemical Synthesis and Modification
Synthesis of Sulfonated Oxindoles : Research has shown the synthesis of specific indolin-2-ones via the insertion of sulfur dioxide starting from anilines. This study highlights a facile assembly process and broad reaction scope under mild conditions, indicating potential applications in chemical synthesis and modification (Liu et al., 2017).
Ionic Liquid as Nitrating Agent : The design and use of specific ionic liquids, such as 3-Methyl-1-sulfonic acid imidazolium nitrate, for the efficient nitration of aromatic compounds, including aniline derivatives, have been studied. This research offers insights into the synthesis and potential applications of such ionic liquids in chemical reactions and industrial processes (Zolfigol et al., 2012).
Propiedades
IUPAC Name |
3-(2-methoxyethylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-12-5-6-13-8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIHFYYEXDXVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



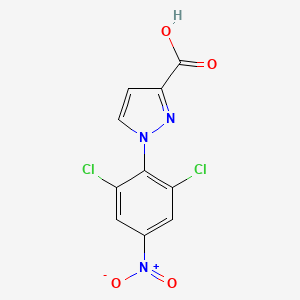
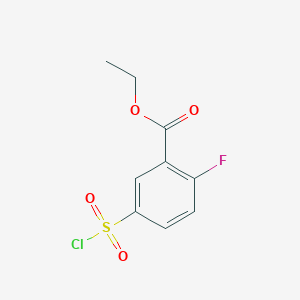
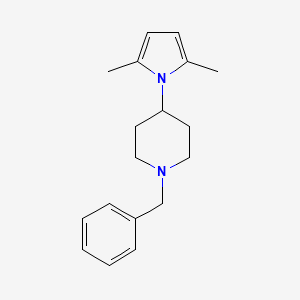
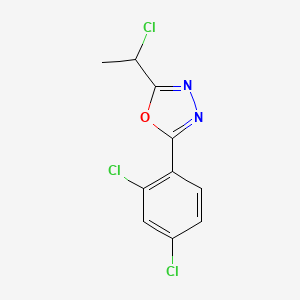
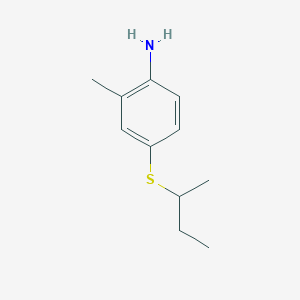
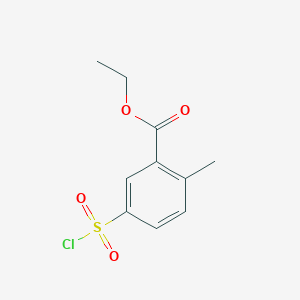

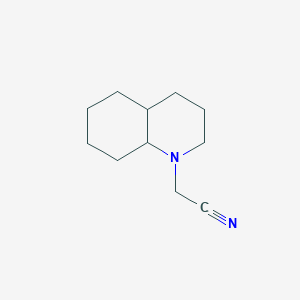
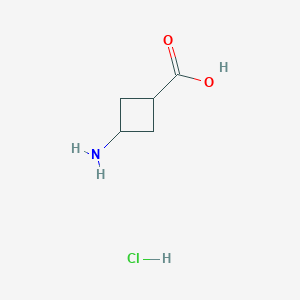
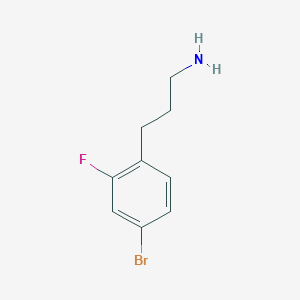
![2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid](/img/structure/B1517916.png)
![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)
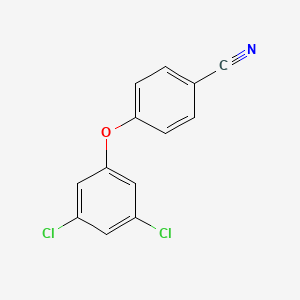
![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)